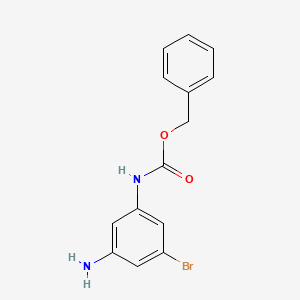

Benzyl N-(3-amino-5-bromophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-amino-5-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKVNVIPLOYJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl N 3 Amino 5 Bromophenyl Carbamate and Its Analogs

Established Synthetic Routes to Substituted Phenylcarbamates

The formation of the carbamate (B1207046) linkage on an aromatic amine can be achieved through several well-established methods. These strategies often involve the reaction of an amine with a carbonyl-containing reagent.

Strategies Involving Phosgene (B1210022), Chloroformates, and Their Surrogates

Historically, phosgene (COCl₂) was a primary reagent for the synthesis of isocyanates, which are key intermediates in the production of carbamates. wikipedia.org However, due to its extreme toxicity, safer alternatives have been developed. Chloroformates, such as benzyl (B1604629) chloroformate, are common and effective reagents for the direct N-acylation of amines to form carbamates. nih.govacs.orgnih.gov The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. tandfonline.com

Surrogates for phosgene, like triphosgene (B27547) (bis(trichloromethyl) carbonate), offer a solid, safer alternative for generating isocyanates or for direct reaction with amines. wikipedia.org Another approach involves the use of 4-nitrophenyl chloroformate, which activates alcohols, thiols, and amines for the formation of carbonates and carbamates. thieme-connect.com This reagent is a stable, crystalline solid and provides a safer alternative to phosgene. thieme-connect.com

A recent development is the photo-on-demand synthesis of chloroformates from a chloroform (B151607) solution containing an alcohol, which can then be used in a one-pot synthesis of carbamates by subsequent addition of an amine. acs.orgnih.gov Non-phosgene routes are also actively being explored, such as the reaction of anilines with dimethyl carbonate or urea (B33335) in the presence of various catalysts. rsc.orgresearchgate.netresearchgate.netpsu.edu

| Reagent | Advantages | Disadvantages |

| Phosgene | Highly reactive and efficient | Extremely toxic gas |

| Chloroformates | Readily available, direct route | Can be moisture sensitive, produces HCl |

| Phosgene Surrogates | Safer solid alternatives to phosgene | Can still be hazardous, may require careful handling |

| 4-Nitrophenyl Chloroformate | Stable, crystalline solid, safer | Produces a stoichiometric amount of 4-nitrophenol (B140041) byproduct |

| Non-phosgene routes (DMC, Urea) | Greener alternatives, avoids toxic reagents | Often require catalysts and higher temperatures |

Direct Amine-Carbonyl Condensation Reactions

Direct condensation of an amine with a carbonyl source is a fundamental approach to forming C-N bonds. wikipedia.orglatech.edu In the context of carbamate synthesis, this can involve the reaction of an amine with carbon dioxide to form a carbamic acid intermediate, which is then trapped with an alkylating agent. organic-chemistry.orgnih.govnih.govacs.org The use of a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the capture of CO₂. nih.gov This method represents a greener approach by utilizing a renewable C1 building block. nih.gov

Another strategy is the direct amidation of aldehydes with amines, which is a key reaction in the synthesis of many organic molecules. nih.gov While not a direct route to carbamates, the principles of activating a carbonyl group for nucleophilic attack by an amine are relevant.

Protecting Group Strategies for the Amino Functionality

In molecules with multiple reactive sites, the use of protecting groups is essential to achieve selectivity. organic-chemistry.orgwikipedia.org The amino group is often protected as a carbamate due to the stability of this linkage and the relative ease of its introduction and removal under specific conditions. organic-chemistry.orgslideshare.net

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

Targeted Synthesis of Benzyl N-(3-amino-5-bromophenyl)carbamate

The synthesis of the title compound requires a multi-step approach, starting with the preparation of a suitable precursor followed by the introduction of the benzyl carbamate functionality.

Precursor Synthesis and Functional Group Transformations on the Aromatic Ring

A plausible precursor for the synthesis of this compound is 3-amino-5-bromophenol (B177715) or 3,5-dibromoaniline.

The synthesis of 3-amino-5-bromophenol can be achieved through various routes. One method involves the reduction of 5-bromo-2-nitrophenol. chemicalbook.com Another approach could start from 3-aminophenol (B1664112), which can be prepared by the reduction of 3-nitrophenol (B1666305) or by the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org Subsequent selective bromination of 3-aminophenol would be required, where directing group effects would need to be carefully considered.

3,5-Dibromoaniline is another key intermediate that can be synthesized by the bromination of aniline (B41778) or its derivatives. guidechem.combiosynth.com For instance, it can be prepared by the direct bromination of aniline, followed by purification. guidechem.com Alternatively, it can be synthesized from 3,5-dibromosulfanilamide by hydrolysis with sulfuric acid. orgsyn.org Another route involves the reduction of 3,5-dibromonitrobenzene.

A potential synthetic route to the target molecule could involve the diazotization of 3-nitro-4-aminophenol followed by a bromination reaction to yield 3-nitro-4-bromophenol, which can then be reduced to 3-amino-4-bromophenol. google.comgoogle.com While this provides a similarly substituted aminophenol, modification of the starting materials would be necessary to obtain the desired 3-amino-5-bromo isomer.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

In carbamate synthesis, the choice of base and solvent can significantly impact the reaction outcome. researchgate.net For instance, in the synthesis of carbamates from chloroformates, an excess of an amine base is often used. tandfonline.com The use of zinc chloride as a catalyst has been reported for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. researchgate.net

For reactions involving CO₂, the pressure and temperature are critical parameters. nih.gov Optimization studies have shown that specific temperature and pressure conditions can favor the desired carbamate formation over side reactions like N-alkylation. nih.gov The choice of alkyl halide and the amount of base used also play a significant role in the conversion and selectivity. nih.gov

In catalyst-driven reactions, screening different catalysts is a common optimization strategy. For example, in non-phosgene routes to phenyl carbamates, various homogeneous and heterogeneous catalysts have been evaluated to find the most active and selective system. rsc.org

| Parameter | Effect on Reaction | Example of Optimization |

| Catalyst | Influences reaction rate and selectivity. | Screening various Lewis acids or bases for carbamate formation. researchgate.net |

| Solvent | Affects solubility of reactants and can influence reaction mechanism. | Comparing polar aprotic and non-polar solvents for a given transformation. |

| Temperature | Impacts reaction rate and can affect the stability of reactants and products. | Varying the temperature to find the optimal balance between reaction speed and side product formation. nih.gov |

| Base | Neutralizes acidic byproducts and can act as a catalyst. | Titrating the amount of base to maximize yield without promoting undesired reactions. nih.gov |

| Reaction Time | Determines the extent of reaction completion. | Monitoring the reaction progress over time to identify the point of maximum conversion. |

Advanced Synthetic Strategies and Mechanistic Insights

Modern approaches to the synthesis of aryl carbamates, including analogs of this compound, increasingly rely on sophisticated catalytic methods and a detailed understanding of reaction pathways. These strategies offer significant advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes.

Transition metal catalysis has become an indispensable tool for the formation of C-N bonds, including the carbamate linkage. nih.gov Palladium and nickel catalysts are at the forefront of these developments, enabling the synthesis of N-aryl carbamates from readily available starting materials under relatively mild conditions. nih.govrsc.org

One prominent palladium-catalyzed method involves the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edu This process generates an aryl isocyanate intermediate in situ, which is immediately trapped by the alcohol (such as benzyl alcohol) to yield the desired N-aryl carbamate. organic-chemistry.org The use of aryl triflates, in particular, has expanded the substrate scope, allowing for the efficient synthesis of carbamates from sterically hindered substrates and the use of reactive nucleophiles like benzyl alcohol. nih.govorganic-chemistry.org This methodology provides access to major carbamate protecting groups and tolerates a wide array of primary and secondary alcohols. mit.edu

| Catalyst System | Aryl Substrate (Ar-X) | Coupling Partner | Nucleophile | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl Chlorides (Ar-Cl) | NaOCN | Alcohols (R-OH) | In-situ generation of aryl isocyanate. | nih.gov |

| Pd₂(dba)₃ / Ligand | Aryl Triflates (Ar-OTf) | NaOCN | Benzyl Alcohol, Thiols | Expanded scope for hindered substrates and reactive nucleophiles. | nih.govorganic-chemistry.org |

More recently, nickel-catalyzed photoredox N-arylation has emerged as a powerful and sustainable alternative to traditional palladium-catalyzed methods. organic-chemistry.org This approach enables the coupling of carbamates, such as benzyl carbamate (Cbz-amine), with aryl electrophiles at room temperature using visible light. organic-chemistry.org The reaction mechanism is proposed to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by ligand exchange with the carbamate and reductive elimination, which is facilitated by energy transfer from an iridium-based photosensitizer. organic-chemistry.org This technique is noted for its high efficiency, broad substrate scope including heteroaryl halides, and user-friendly conditions. organic-chemistry.org

Achieving regioselectivity is a critical challenge in the synthesis of poly-substituted aromatic compounds like this compound. The presence of multiple functional groups on the aromatic ring necessitates precise control over which site reacts. In the case of a precursor like 3,5-dibromoaniline, direct reaction with benzyl chloroformate would be unselective and likely yield a mixture of products.

A common and effective strategy to circumvent this issue is to introduce the functional groups sequentially, using precursors where the desired regiochemistry is already established. For the target molecule, a logical synthetic pathway would commence with 3-bromo-5-nitroaniline . This starting material possesses a single amino group, ensuring that its reaction with benzyl chloroformate occurs selectively at the desired position to form the intermediate, Benzyl N-(5-bromo-3-nitrophenyl)carbamate. The nitro group serves as a masked amino group. In a subsequent step, the nitro functional group can be selectively reduced to an amine, yielding the final product, This compound . This approach avoids competitive reactions and ensures unambiguous regiochemical outcomes.

For more complex systems, directed ortho-metalation and sterically-controlled functionalization are powerful tools. For instance, introducing a sterically demanding group, such as a triisopropylsilyl group, at the nitrogen of an aniline can effectively block the ortho positions and direct subsequent reactions, like lithiation and substitution, to the para position. nih.gov While this specific example directs para-substitution, the underlying principle of using directing or bulky protecting groups to influence the position of subsequent chemical modifications is a cornerstone of modern organic synthesis for controlling regioselectivity in highly functionalized aromatic systems.

The mechanism of carbamate formation from an amine and a chloroformate is generally understood to proceed via nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate. reddit.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine. reddit.com

| Reaction Pathway | Key Intermediate(s) | Conditions | Description | Reference |

|---|---|---|---|---|

| Direct Acylation | Tetrahedral Intermediate | Amine + Chloroformate + Base | Nucleophilic attack of amine on carbonyl carbon, followed by elimination of chloride. | reddit.com |

| Isocyanate Pathway | Aryl Isocyanate (Ar-N=C=O) | Solvolysis or Thermal Decomposition of Monosubstituted Carbamoyl Chlorides | Monosubstituted carbamoyl chlorides can exist in equilibrium with the corresponding isocyanate and HCl. | nih.gov |

| Catalytic Pathway (Pd) | Aryl Isocyanate (Ar-N=C=O) | Ar-X + NaOCN + Pd Catalyst | In situ generation of isocyanate from an aryl halide and cyanate, followed by trapping with an alcohol. | nih.govorganic-chemistry.org |

Kinetic studies on the analogous N-acetylation of anilines provide valuable insights that can be extrapolated to carbamate formation. researchgate.netderpharmachemica.com These studies show that the reaction follows second-order kinetics. researchgate.net The reaction rate is significantly influenced by the solvent, the nature of the base, and the electronic properties of the substituents on the aniline ring. Phase-transfer catalysts can facilitate the reaction between the water-soluble base and the organic-soluble amine and acylating agent, leading to higher yields in shorter reaction times. derpharmachemica.com For instance, studies on the N-acetylation of anilines with acetyl chloride found that using a phase-transfer catalyst in a polar aprotic solvent like DMF with potassium carbonate as the base provided an efficient and convenient methodology. derpharmachemica.com

Mechanistic studies of monosubstituted carbamoyl chlorides (ArNHCOCl) reveal that they are less stable than their disubstituted counterparts and can decompose to form an equilibrium with the corresponding isocyanate (ArNCO) and HCl, particularly in solution. nih.gov This highlights that under certain conditions, especially thermal or solvolytic, the reaction may proceed through an isocyanate intermediate even when starting from a pre-formed carbamoyl chloride or during its formation.

Computational and Theoretical Investigations of Benzyl N 3 Amino 5 Bromophenyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and geometry of molecules.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. An optimized geometry corresponds to the lowest energy conformation. For Benzyl (B1604629) N-(3-amino-5-bromophenyl)carbamate, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's spatial structure.

Table 1: Hypothetical Optimized Geometric Parameters for Benzyl N-(3-amino-5-bromophenyl)carbamate (DFT/B3LYP/6-311++G(d,p)) No data available in published literature.

| Parameter | Atom Connection | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | Data not available |

| C-N (amino) | Data not available | |

| C=O (carbamate) | Data not available | |

| **Bond Angles (°) ** | C-C-Br | Data not available |

| H-N-H (amino) | Data not available |

| Dihedral Angles (°) | Phenyl-N-C=O | Data not available |

The electronic structure analysis would provide insights into the distribution of electrons within the molecule, which governs its chemical properties.

Ab Initio Methods for Molecular Orbital Analysis (HOMO-LUMO)

Ab initio methods, which are based on first principles of quantum mechanics, are used to analyze molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Ab Initio) No data available in published literature.

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It quantifies charge delocalization, which is the spreading of electron density over several atoms, and hyperconjugation, which involves stabilizing interactions between filled and unfilled orbitals. For this compound, NBO analysis would reveal the extent of electron donation from the amino group and the electron-withdrawing effects of the bromine atom and carbamate (B1207046) group, providing insight into the molecule's electronic stability and reactivity patterns.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be used to explore its various possible conformations and their relative stabilities. This analysis would identify the most populated conformational states and the dynamics of transition between them, which is crucial for understanding how the molecule might interact with biological targets.

Prediction of Molecular Descriptors and Reactivity Parameters

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These parameters help in predicting the chemical behavior of the molecule.

Electrophilicity, Nucleophilicity Indices, and Chemical Hardness/Softness

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap. Softness is the reciprocal of hardness.

Electronegativity (χ) : Represents the power of a molecule to attract electrons.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

Nucleophilicity Index (Nu) : Measures the propensity of a species to donate electrons.

These descriptors provide a quantitative basis for understanding the molecule's reactivity in various chemical reactions.

Table 3: Hypothetical Global Reactivity Descriptors No data available in published literature.

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

Prediction of Spectroscopic Signatures for Theoretical-Experimental Correlation

In the structural elucidation of novel compounds such as this compound, the correlation between theoretical predictions and experimental spectroscopic data is a cornerstone of modern chemical analysis. Computational chemistry provides powerful tools to predict spectroscopic signatures, which, when compared with experimental results, offer a high degree of confidence in the assigned molecular structure.

The primary methods for these predictions involve quantum mechanical calculations, with Density Functional Theory (DFT) and Hartree-Fock (HF) methods being particularly prominent. scirp.orgscirp.org These computational approaches can model the electronic structure of a molecule to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Similarly, NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). The predicted ¹H and ¹³C NMR spectra serve as a valuable reference. For example, experimental data for related structures like benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate show characteristic signals for the carbamate carbonyl carbon (~154.00 ppm), benzylic CH₂ (~67.21 ppm), and aromatic protons (7.26–7.46 ppm). mdpi.com Theoretical calculations for this compound would be expected to yield values in analogous regions, with specific shifts influenced by the electronic effects of the bromo and amino substituents on the phenyl ring.

A hypothetical correlation between predicted and experimental data for the title compound is illustrated in the table below. This process of matching theoretical values against empirical measurements is crucial for unambiguous structure verification.

Table 1: Illustrative Theoretical vs. Experimental Spectroscopic Data for this compound Note: This table is a representative example of how theoretical and experimental data are correlated. Actual experimental values would be required for a definitive analysis.

| Spectrum Type | Functional Group | Predicted Shift/Frequency (Illustrative) | Experimental Shift/Frequency (Reference Range) |

|---|---|---|---|

| ¹³C NMR | Carbonyl (C=O) | ~154 ppm | ~154.00 ppm mdpi.com |

| ¹³C NMR | Benzylic Carbon (O-CH₂) | ~67 ppm | ~67.21 ppm mdpi.com |

| ¹H NMR | Amine (NH₂) | ~3.5-5.0 ppm | Variable |

| ¹H NMR | Benzylic Protons (O-CH₂) | ~5.1 ppm | ~5.06-5.24 ppm mdpi.comchemicalbook.com |

| IR | N-H Stretch (Amine) | ~3400-3200 cm⁻¹ | ~3400-3200 cm⁻¹ |

| IR | C=O Stretch (Carbamate) | ~1700 cm⁻¹ | ~1730-1690 cm⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Related Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools essential in modern drug discovery and materials science. researchgate.netmdpi.com These mathematical models aim to establish a correlation between the chemical structures of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). researchgate.net For carbamate derivatives, QSAR and QSPR studies have been instrumental in predicting biological activities, toxicity, and pharmacokinetic profiles, thereby guiding the design of more effective and safer molecules. nih.govplos.orgnih.gov

QSAR studies on carbamate derivatives have frequently focused on their role as enzyme inhibitors, particularly acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. plos.orgnih.gov In one such study, a robust 2D-QSAR model was developed for a series of carbamate-based AChE inhibitors. plos.orgnih.gov The model demonstrated strong statistical significance and predictive power, with a high coefficient of determination (R² = 0.81) and good internal validation (Q² = 0.56). plos.orgnih.gov The analysis revealed that the primary molecular features influencing inhibitory activity were the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms. nih.gov

Another key application of QSAR in the context of carbamates is the prediction of toxicity. A Quantitative Structure-Toxicity Relationship (QSTR) model was developed for 178 carbamate derivatives to predict their toxicity in rats. nih.gov This model, which utilized physicochemical, structural, and quantum molecular descriptors derived from DFT, showed a determination coefficient (R²) of 0.6584, indicating a significant correlation between the calculated descriptors and the observed toxicity. nih.gov Such models are crucial for the early-stage screening of chemical candidates to minimize potential health and environmental risks. nih.gov

The development of these models involves calculating a wide array of molecular descriptors that encode structural, electronic, and physicochemical information. Common descriptors used in carbamate QSAR/QSPR studies include:

Topological and Connectivity Indices: Such as the Weiner index and Balaban centric index, which describe molecular size and branching. researchgate.net

Physicochemical Properties: Including molar refractivity (MR), molecular weight (MW), and lipophilicity (logP), which relate to the molecule's interaction with biological membranes and receptors. researchgate.net

Quantum Chemical Descriptors: Such as orbital energies (HOMO, LUMO) and atomic charges, which describe the electronic characteristics and reactivity of the molecule. scirp.orgplos.orgnih.gov

The statistical robustness and predictive capability of these models are rigorously assessed through internal and external validation techniques, ensuring their reliability for screening new, untested compounds. plos.orgnih.gov

Table 2: Summary of a Representative QSAR Model for Carbamate-Based AChE Inhibitors Source: Adapted from findings in a 2D-QSAR guided design study. plos.orgnih.gov

| Model Parameter | Value | Significance |

|---|---|---|

| Coefficient of Determination (R²) | 0.81 | Indicates 81% of the variance in biological activity is explained by the model. |

| Adjusted R² | 0.78 | Corrects the R² value for the number of descriptors used. |

| Cross-validated R² (Q²) | 0.56 | Measures the internal predictive power and robustness of the model. |

| External Validation (R²Test set) | 0.82 | Demonstrates the model's ability to predict the activity of an external set of compounds. |

Biological and Biochemical Research Applications of Carbamate Scaffolds Excluding Clinical Human Trial Data, Dosage, and Safety Profiles

In Vitro Mechanistic Studies on Molecular Target Interactions

The versatility of the carbamate (B1207046) scaffold allows for its interaction with a diverse range of biological targets, including enzymes and receptors. These interactions are fundamental to the biological activities observed for this class of compounds.

Carbamate derivatives are well-documented inhibitors of various enzymes, with cholinesterases being a prominent example. nih.govnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. mdpi.com Carbamates typically act as "pseudo-irreversible" inhibitors of these serine hydrolases. The mechanism involves the carbamoylation of the active site serine residue, which is more stable and hydrolyzes much slower than the corresponding acetylated intermediate, leading to prolonged enzyme inhibition. mdpi.com

Kinetic studies have been instrumental in elucidating the inhibitory mechanisms of carbamate derivatives. For instance, the inhibition of cholinesterases by various carbamates has been described by a competitive inhibition model with an irreversible carbamoylation step. nih.govnih.govresearchgate.net The rate of this reaction is quantified by the inhibition rate constant (k3). nih.gov

A study on novel sulfonamide-based carbamates demonstrated selective inhibition of BChE over AChE. Molecular docking studies suggested that these inhibitors target the catalytic anionic site (CAS) of BChE, with the carbamate moiety being positioned for nucleophilic attack by the catalytic serine residue. mdpi.com Similarly, a series of novel carbamate derivatives were designed as dual-binding site AChE inhibitors, showing significantly increased inhibitory potency compared to parent compounds. nih.gov For example, one derivative exhibited a 62-fold greater AChE inhibitory activity than the parent phenyl N-methylcarbamate. nih.gov

Table 1: In Vitro Cholinesterase Inhibition by Select Carbamate Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Sulfonamide-based carbamate 5k | BChE | 4.33 | Selective |

| Carbamate derivative 6q | AChE | 12 | Dual-binding site |

| 3-N,N-diethylaminophenyl-N'-(1-hexyl) carbamate (Compound 4) | AChE | Not specified, but potent | Competitive with irreversible step |

| 3-N,N-diethylaminophenyl-N'-(1-octyl) carbamate (Compound 5) | AChE | Not specified, but potent | Competitive with irreversible step |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources. nih.govmdpi.comnih.gov

While research on Bruton's tyrosine kinase (BTK) inhibitors is extensive, specific kinetic studies on carbamate-based inhibitors are less commonly reported in the general literature compared to cholinesterase inhibitors.

The carbamate moiety can also be found in molecules that modulate the function of various receptors. For example, some carbamate derivatives have been investigated for their ability to interact with cannabinoid receptors (CB1 and CB2). researchgate.net Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism of receptor regulation. nih.gov This can lead to more nuanced control of receptor signaling compared to direct agonism or antagonism. nih.gov

Research into allosteric modulators of the CB1 receptor has identified compounds that can enhance or inhibit the binding and/or efficacy of endogenous cannabinoids. nih.gov While specific carbamate derivatives as allosteric modulators are a subject of ongoing research, the structural diversity of the carbamate class makes it a plausible scaffold for such activities.

Exploration of Specific Biological Activities of Related Carbamate Derivatives

Beyond enzyme and receptor modulation, carbamate-containing compounds have been explored for a variety of other biological activities in preclinical research settings.

The carbamate scaffold is present in a number of compounds investigated for their antimicrobial properties. For instance, certain carbazole (B46965) derivatives incorporating a carbamate group have demonstrated antibacterial and antifungal activity. nih.gov

In the field of antitubercular research, (3-benzyl-5-hydroxyphenyl)carbamates have emerged as a promising class of agents. A study detailing the synthesis and evaluation of these compounds revealed potent in vitro activity against Mycobacterium tuberculosis H37Rv and clinically isolated multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) in the range of 0.625–6.25 µg/mL. acs.org

Table 2: Antitubercular Activity of (3-Benzyl-5-hydroxyphenyl)carbamate Derivatives

| Compound | M. tuberculosis H37Rv MIC (µg/mL) |

|---|---|

| Compound 3i | 0.625 - 1.25 |

| Compound 3l | 1.25 - 2.5 |

MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the microorganism. acs.org

Carbamates have a long history of use as antiparasitic agents, particularly as insecticides. nih.gov Their mechanism of action in this context is often the inhibition of acetylcholinesterase in the nervous system of the parasite. nih.gov While the term "ixodicide" specifically refers to agents that kill ticks, the broader class of antiparasitic carbamates includes compounds with activity against a range of parasites. For example, benzimidazole (B57391) carbamates like albendazole (B1665689) are used as anthelmintics, acting by inhibiting microtubule synthesis in parasitic worms. nih.gov

Structure-Activity Relationship (SAR) Studies for Carbamate Derivatives at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a class of compounds. drugdesign.org For carbamates, SAR studies have provided valuable insights into how modifications to the substituents on the nitrogen and oxygen atoms of the carbamate group influence their potency and selectivity. nih.gov

In the context of cholinesterase inhibitors, SAR studies have shown that the nature of the groups attached to the carbamate nitrogen and the phenyl ring can significantly affect inhibitory activity and selectivity between AChE and BChE. mdpi.com For example, in a series of sulfonamide-based carbamates, the type of substitution on the sulfonamide moiety was found to be a key determinant of BChE inhibitory potency. mdpi.com

For a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors, SAR studies revealed that the electronic properties of the O-aryl substituent influence the chemical stability of the carbamate group. nih.gov Introducing small, electron-donating groups at conjugated positions of the O-aryl moiety increased the hydrolytic stability of the carbamate without compromising FAAH inhibitory potency. nih.gov

In the development of antifungal N-aryl carbamates, SAR studies have also been conducted. These studies help in understanding how different substituents on the aryl ring affect the antifungal spectrum and potency, guiding the design of more effective agents. nih.gov

Impact of Substituents on Potency and Selectivity at the Molecular Level

The biological activity of carbamate-based compounds can be profoundly influenced by the nature and position of substituents on their molecular framework. These substituents can affect the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for target binding and biological response.

Research on various carbamate-containing scaffolds has demonstrated the critical role of substituents in determining potency and selectivity. For instance, in a series of methyl (5(6)-substituted benzimidazol-2-yl) carbamates studied as inhibitors of mammalian tubulin polymerization, the size and physicochemical properties of the substituent at the 5 (or 6)-position were found to have a significant impact on their inhibitory potency. nih.gov The presence of bulky or polar substituents could either enhance or diminish activity, highlighting the specific steric and electronic requirements of the binding site. nih.gov

In another study focusing on benzyl (B1604629) carbamates of 4-aminosalicylanilides as potential BACE1 modulators, substitutions on the anilide ring were shown to be crucial for activity. mdpi.com The data indicated that small substituents capable of forming hydrogen bonds at the C(4)' position of the anilide ring were favorable for BACE1 inhibition. mdpi.com Conversely, moving these substituents to other positions or introducing multiple substituents led to a complete loss of activity. mdpi.com

The table below, derived from a study on benzyl [4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates, illustrates the effect of different substituents on the anilide ring on the inhibition of BACE1. mdpi.com

| Compound (Substituent R on anilide) | BACE1 Inhibition (%) at 10 µM |

| Unsubstituted | Inactive |

| 4-F | 27.5 |

| 2-F | Inactive |

| 4-OCH₃ | Inactive |

| 2-OCH₃ | Inactive |

This table is based on data from a study on benzyl carbamates of 4-aminosalicylanilides and is intended to illustrate the principle of substituent effects. mdpi.com

For the specific scaffold of "Benzyl N-(3-amino-5-bromophenyl)carbamate," the bromo and amino substituents at the meta positions of the phenyl ring are expected to significantly influence its biological profile. The bromine atom, being an electron-withdrawing group, can affect the acidity of the N-H proton of the carbamate and participate in halogen bonding with the target protein. The amino group, a hydrogen bond donor and potential base, can establish critical interactions with the active site of an enzyme or receptor. The relative positions of these groups are also vital, as they define the spatial arrangement of interaction points.

In a structure-activity relationship study of sulfamoyl benzamidothiazoles, the replacement of a methyl group with a bromo substituent was explored to probe functional group compatibility. nih.gov This highlights a common strategy in medicinal chemistry to use bromine as a handle for further chemical modifications or to exploit its electronic and steric properties to enhance binding affinity. nih.gov

Rational Design Principles for Modulating Biological Function

The rational design of bioactive molecules involves a deep understanding of the target's structure and the molecular interactions that govern binding. For carbamate scaffolds, design principles often revolve around modifying substituents to optimize interactions with the target protein, improve pharmacokinetic properties, and enhance selectivity.

A key principle in rational drug design is the strategic modification of a lead compound to improve its efficacy and selectivity. This often involves targeting specific pockets within the binding site of a protein. For example, in the design of lapatinib (B449) derivatives as EGFR/HER2 dual inhibitors, different aniline (B41778) patterns were introduced to project into a deep hydrophobic pocket of the binding site, thereby enhancing affinity. mdpi.com

Bioisosteric replacement is another powerful tool in rational design. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity. For instance, in the development of selective PI3Kα inhibitors, a 1,3,5-triazine (B166579) fragment was identified as a more suitable scaffold than a pyrimidine (B1678525) fragment, demonstrating how the core structure can be optimized for better performance. nih.gov

Applying these principles to "this compound," a rational design approach would involve considering the following:

Modification of the Benzyl Group: The benzyl group can be replaced with other aryl or alkyl groups to explore different hydrophobic interactions or to introduce additional functional groups for enhanced target engagement.

Substitution on the Phenyl Ring: The amino and bromo groups can be moved to other positions to probe the topology of the binding site. Furthermore, these groups can be replaced by other substituents with varying electronic and steric properties to fine-tune the binding affinity and selectivity. For example, the amino group could be acylated or alkylated to alter its hydrogen bonding capacity and basicity.

Alteration of the Carbamate Linker: The carbamate linker itself can be modified, for instance, by N-alkylation, to alter its conformational properties and hydrogen bonding potential.

The following table presents hypothetical modifications to the "this compound" scaffold based on rational design principles to illustrate how its biological function could be modulated.

| Compound Name | Modification from Parent Compound | Rationale for Modification |

| Benzyl N-(3-amino-5-chlorophenyl)carbamate | Bromo group replaced by a Chloro group | To investigate the effect of a smaller halogen on binding affinity and selectivity. |

| Benzyl N-(3-acetylamino-5-bromophenyl)carbamate | Amino group is acetylated | To reduce the basicity of the amino group and alter its hydrogen bonding properties. |

| (4-Fluorobenzyl) N-(3-amino-5-bromophenyl)carbamate | Benzyl group replaced by a 4-Fluorobenzyl group | To introduce a fluorine atom for potential specific interactions with the target and to alter electronic properties. |

| Benzyl N-(3-amino-5-bromobenzyl)carbamate | Phenyl ring replaced by a Benzyl ring | To increase conformational flexibility and explore different binding modes. |

This table presents hypothetical derivatives of this compound to illustrate rational design principles.

Advanced Analytical Methodologies in Benzyl N 3 Amino 5 Bromophenyl Carbamate Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is fundamental to the analysis of Benzyl (B1604629) N-(3-amino-5-bromophenyl)carbamate, providing detailed insight into its molecular framework and the behavior of its functional groups.

Advanced Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Benzyl N-(3-amino-5-bromophenyl)carbamate in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete assignment of proton and carbon signals can be achieved.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the benzyl group and the substituted phenyl ring. The benzylic methylene protons (-CH₂-) typically appear as a singlet around 5.1-5.2 ppm. The five protons of the benzyl's phenyl ring usually resonate in the 7.3-7.5 ppm region. The three aromatic protons on the 3-amino-5-bromophenyl ring are expected to appear as distinct signals in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and carbamate (B1207046) groups. The carbamate N-H proton and the amine N-H₂ protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carbamate carbonyl carbon (C=O) around 153-155 ppm, the benzylic carbon (-CH₂) near 67 ppm, and a series of signals for the aromatic carbons of both rings. The carbon attached to the bromine atom (C-Br) would be shifted to a lower field (approx. 122-124 ppm) compared to other aromatic carbons. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.

Dynamic processes, such as restricted rotation around the N-C(O) bond of the carbamate, could potentially be studied using variable-temperature NMR, although such studies for this specific compound are not widely reported.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Benzyl Ring (C₂' to C₆') | ~7.30 - 7.50 (m) | ~128.0 - 136.0 |

| Benzylic CH₂ | -O-CH₂-Ph | ~5.15 (s) | ~67.0 |

| Carbamate NH | -NH-C=O | Broad, variable | N/A |

| Amine NH₂ | -NH₂ | Broad, variable | N/A |

| Aromatic CH | C₂, C₄, C₆ of Phenyl Ring | ~6.80 - 7.50 | ~115.0 - 145.0 |

| Aromatic C-Br | C₅ of Phenyl Ring | N/A | ~122.5 |

| Aromatic C-NH₂ | C₃ of Phenyl Ring | N/A | ~149.0 |

| Carbonyl C=O | -NH-C=O | N/A | ~154.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization in Reaction Progress

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful tools for identifying the functional groups within this compound. These methods are complementary and can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of specific bonds. For the title compound, key expected absorptions include:

N-H Stretching: Two bands are expected. A sharp band around 3450-3350 cm⁻¹ for the carbamate N-H stretch and two distinct bands in the 3400-3200 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the benzylic -CH₂- group shows symmetric and asymmetric stretches just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band, characteristic of the carbamate carbonyl group (Amide I band), is expected in the region of 1730-1690 cm⁻¹ rsc.org.

N-H Bending: The bending vibration of the N-H bond in the carbamate (Amide II band) typically appears around 1620-1520 cm⁻¹ rsc.org.

C-O Stretching: The C-O stretch of the carbamate ester group is expected to show a strong band around 1250-1200 cm⁻¹.

C-Br Stretching: A band in the lower frequency region, typically 600-500 cm⁻¹, corresponds to the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the benzene rings would be clearly visible, which can be weak in the IR spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400 - 3200 (two bands) | Weak |

| N-H (Carbamate) | Stretch | 3450 - 3350 | Weak |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Strong |

| C=O (Carbamate) | Stretch (Amide I) | 1730 - 1690 (Strong) | Moderate |

| C=C (Aromatic) | Ring Stretch | 1600 - 1450 | Strong |

| N-H (Carbamate) | Bend (Amide II) | 1620 - 1520 | Weak |

| C-O (Ester) | Stretch | 1250 - 1200 | Weak |

| C-Br | Stretch | 600 - 500 | Moderate-Strong |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₄H₁₃BrN₂O₂). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation pattern provides structural information. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most common fragmentation for benzyl esters is the cleavage of the C-O bond to form the stable tropylium cation (C₇H₇⁺) at m/z 91.

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion or subsequent fragments is another plausible pathway.

Cleavage of the N-C bond: Fission of the bond between the phenyl ring and the carbamate nitrogen can also occur.

Table 3: Predicted HRMS Data and Major Fragments

| Property / Fragment | Formula | Calculated Monoisotopic Mass (m/z) | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₁₄H₁₃⁷⁹BrN₂O₂ | 320.0160 | Isotopic peak for ⁷⁹Br |

| Molecular Ion [M+2]⁺ | C₁₄H₁₃⁸¹BrN₂O₂ | 322.0140 | Isotopic peak for ⁸¹Br |

| Tropylium Ion | C₇H₇ | 91.0548 | Result of benzylic cleavage |

| [M - C₇H₇O₂]⁺ | C₇H₆⁷⁹BrN₂ | 198.9714 | Loss of benzyloxycarbonyl radical |

| [M - C₈H₇O₂]⁺ | C₆H₆⁷⁹BrN₂ | 184.9768 | Loss of benzyl carbamate fragment |

X-ray Crystallography for Solid-State Structural Determination and Conformation Validation

While spectroscopic methods provide robust evidence for chemical structure, single-crystal X-ray crystallography offers the only definitive, three-dimensional map of the molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.

Although a specific crystal structure for this compound is not publicly available as of this writing, analysis of closely related structures allows for a discussion of the expected findings nih.govnih.gov. The analysis would reveal:

Conformation: The dihedral angles between the plane of the carbamate group and the two aromatic rings would be determined. Typically, in such structures, these components are not coplanar nih.gov.

Bond Parameters: Precise measurements of the C=O, C-O, C-N, and C-Br bond lengths can be compared with standard values to identify any unusual electronic effects.

Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular forces. X-ray analysis would elucidate hydrogen bonds, likely involving the carbamate N-H as a donor and the carbonyl oxygen as an acceptor, as well as N-H groups from the amine. π-π stacking interactions between the aromatic rings might also be observed nih.gov.

This technique provides the ultimate validation of the molecular structure and offers critical insights into the solid-state packing and intermolecular forces that govern the material's properties.

Synthetic Applications As a Chemical Intermediate and Building Block

Role of Benzyl (B1604629) N-(3-amino-5-bromophenyl)carbamate in Multi-Step Organic Synthesis

The strategic positioning of the reactive sites on the phenyl ring makes this compound an ideal starting material for multi-step syntheses. Chemists can exploit the reactivity of the aryl bromide for carbon-carbon and carbon-heteroatom bond formation, utilize the amino group for introducing a variety of substituents, and later cleave the carbamate (B1207046) to reveal another reactive site if needed.

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.orgresearchgate.net These reactions are generally tolerant of the other functional groups present in the molecule, such as the amine and carbamate, allowing for the direct modification of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govnih.gov It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net The reaction of Benzyl N-(3-amino-5-bromophenyl)carbamate with an arylboronic acid would yield a diaryl methane (B114726) analogue. nih.govkoreascience.kr

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to create a new, substituted alkene, typically with high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.orgchemeurope.com This method is effective for introducing vinyl groups or more complex unsaturated side chains onto the aromatic ring. wikipedia.org

Sonogashira Coupling: This coupling involves a terminal alkyne and the aryl bromide, co-catalyzed by palladium and copper, to form an arylalkyne. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing linear, rigid structures found in natural products, organic materials, and biologically active molecules. researchgate.netchemrxiv.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl-Aryl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃) nih.gov |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | Aryl-Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) wikipedia.orgchemeurope.com |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine Base wikipedia.orgorganic-chemistry.org |

The primary aromatic amino group is nucleophilic and readily participates in reactions to form new nitrogen-carbon and nitrogen-acyl bonds.

Amidation: The most common transformation is acylation to form an amide. This is typically achieved by reacting the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base. orgoreview.com This reaction is fundamental in peptide synthesis and for introducing a vast array of functional groups. nih.gov

Amination (N-Alkylation): The amino group can also be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. More modern methods, such as reductive amination or borrowing hydrogen catalysis, offer more controlled approaches to synthesizing secondary or tertiary amines. organic-chemistry.org

Table 2: Representative Reactions at the Primary Amino Group

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Amidation | Acetyl chloride (CH₃COCl) | N-acetyl amide |

| Amidation | Benzoic anhydride ((PhCO)₂O) | N-benzoyl amide |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

| N-Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine |

The 1,3- (or meta) relationship of the amino and bromo groups does not favor direct intramolecular cyclization to form common 5- or 6-membered rings. However, this arrangement can be exploited in multi-step sequences to construct more complex heterocyclic systems. A plausible strategy involves a two-step process:

Functionalization of the Amino Group: The primary amine is first derivatized with a reagent that introduces a second reactive site. For example, acylation with an acrylic acid derivative would append a vinyl group.

Intramolecular Cyclization: The newly introduced reactive site can then participate in an intramolecular palladium-catalyzed reaction with the aryl bromide. For instance, an intramolecular Heck reaction could lead to the formation of a dihydroquinolinone ring system. While direct examples with this specific substrate are not prominent, similar strategies are well-established in the synthesis of heterocyclic compounds. nih.gov

Derivatization Strategies for Novel Chemical Entities and Probes

The true power of this compound lies in its capacity for systematic derivatization. By combining the reactions described above, a large library of analogues can be generated from a single starting material.

For instance, a Suzuki coupling at the bromine position can introduce a variety of aryl or heteroaryl groups. Subsequently, the primary amino group of each new biaryl compound can be acylated with a diverse set of carboxylic acids. This combinatorial approach allows for the rapid generation of hundreds of distinct chemical entities. Such libraries are invaluable in drug discovery for screening against biological targets.

Furthermore, these derivatization strategies can be used to create chemical probes. A fluorescent tag could be attached to the primary amino group via amidation, while the bromine position is modified through cross-coupling to include a group that targets a specific protein or cellular environment. The synthesis of complex radiolabeled probes often relies on a key bromo-substituted intermediate that is later functionalized, demonstrating the importance of such building blocks. acs.org

Future Directions and Emerging Research Avenues for Benzyl N 3 Amino 5 Bromophenyl Carbamate

Development of More Efficient and Sustainable Synthetic Pathways

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards greener and more efficient methodologies. acs.orgwikipedia.org For a molecule like Benzyl (B1604629) N-(3-amino-5-bromophenyl)carbamate, future research will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

Key areas of development include:

Catalytic Methods: The use of catalysts can significantly improve the efficiency and selectivity of carbamate (B1207046) synthesis. Rhodium-catalyzed oxidative carbonylation, for instance, allows for the three-component reaction of amines, alcohols, and carbon monoxide under mild conditions. acs.org Tin-catalyzed transcarbamoylation using reagents like phenyl carbamate presents another mild and efficient route with broad functional group tolerance. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and the ability to telescope reaction steps, minimizing the handling of unstable intermediates. nih.gov A flow process coupling a Curtius rearrangement with biocatalytic impurity tagging has been successfully used to produce various carbamate products. nih.gov Furthermore, the direct utilization of carbon dioxide (CO2) in a continuous flow system with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a simple and fast route to carbamates. acs.orgstanford.edu

Biocatalysis: Enzymatic synthesis offers a highly selective and sustainable alternative. Esterases, such as PestE from Pyrobaculum calidifontis, have shown promiscuous activity in catalyzing the formation of carbamates from various amines and carbonates in aqueous media, with high yields. acs.org

Green Reagents and Solvents: The direct use of CO2 as a C1 source is a major focus of green carbamate synthesis. wikipedia.orgacs.org Reactions can be performed in more environmentally friendly solvents or even under solvent-free conditions. researchgate.net The ring-opening of cyclic carbonates with unprotected amino acids in water is another example of a green and scalable protocol. nih.gov

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. For Benzyl N-(3-amino-5-bromophenyl)carbamate, these approaches can guide the design of derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of carbamate derivatives with their biological activities. acs.orgwikipedia.org These models can identify key molecular descriptors, such as electronic and steric properties, that influence activity, thereby guiding the design of more potent analogs. acs.orgacs.org For instance, a QSAR model could predict how different substituents on the phenyl ring of this compound would affect its binding to a specific target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, molecular docking could be used to screen potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net

Predictive Modeling of Bioactivity and ADMET Properties: Machine learning algorithms and other predictive models can be used to forecast the bioactivity of new carbamate derivatives. nih.govnuvisan.comthermofisher.com Furthermore, these models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for designing drug candidates with favorable pharmacokinetic profiles. organic-chemistry.orgresearchgate.net

Exploration of Novel Molecular Targets and Biological Mechanisms

The carbamate moiety is a versatile pharmacophore present in numerous approved drugs, acting on a wide range of biological targets. acs.org The unique combination of a benzyl carbamate with a substituted aminophenyl ring in this compound suggests the potential for interaction with various enzymes and receptors.

Cholinesterases: Many substituted phenylcarbamates are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govacs.org Research could explore the inhibitory potential of this compound and its derivatives against these enzymes.

Endocannabinoid System: Carbamate derivatives have emerged as potent inhibitors of endocannabinoid-degrading enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are therapeutic targets for neurological and inflammatory disorders. acs.org The structural features of this compound make it a candidate for investigation as a modulator of the endocannabinoid system.

Other Potential Targets: The carbamate scaffold has been incorporated into drugs targeting a diverse array of proteins, including viral proteases (HCV NS3/4A), kinases, and G-protein coupled receptors. acs.org The presence of the 3-amino-5-bromophenyl moiety could confer selectivity for novel targets. For example, compounds containing a bromophenyl group have been investigated as endothelin receptor antagonists and for other therapeutic applications. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov

Application in Fragment-Based Drug Discovery and Chemical Probe Development

The modular nature of this compound makes it an interesting candidate for fragment-based drug discovery (FBDD) and the development of chemical probes.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by screening small molecular fragments that bind to a biological target. researchgate.netresearchgate.netnih.gov The substituted phenylcarbamate core of the title compound could serve as a starting fragment. By identifying weak-binding fragments, medicinal chemists can grow or link them to generate more potent and selective inhibitors. The carbamate functionality itself is a valuable component in fragment libraries due to its ability to form key interactions with protein targets. nih.govacs.org

Chemical Probe Development: Chemical probes are small molecules used to study the function of proteins in cells and organisms. stanford.edunuvisan.com Carbamates have been utilized in the design of activity-based probes (ABPs) for various enzyme classes, including serine hydrolases. acs.orgnih.gov An appropriately modified version of this compound could be developed into a chemical probe to identify and characterize novel biological targets. This could involve the incorporation of a reporter tag or a reactive group for covalent modification of the target protein.

High-Throughput Synthesis and Screening Methodologies for Carbamate Libraries

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput synthesis and screening methods are essential. These approaches allow for the rapid generation and evaluation of large libraries of related compounds.

Combinatorial and Parallel Synthesis: Combinatorial chemistry techniques enable the rapid synthesis of large libraries of compounds. wikipedia.org Solution-phase parallel synthesis methods have been developed for carbamates, often utilizing polymer-supported reagents or scavengers to simplify purification. nih.govacs.orgacs.orgnih.gov These methods are amenable to automation and can be used to generate a diverse library of derivatives of this compound by varying the substituents on the phenyl ring and the benzyl group.

High-Throughput Screening (HTS): Once a library of carbamate derivatives is synthesized, HTS can be employed to rapidly assess their biological activity against a panel of targets. nih.govnuvisan.comnih.gov HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. The availability of diverse screening collections and focused libraries accelerates the identification of hit compounds. stanford.edu The integration of HTS with advanced analytical techniques, such as mass spectrometry, allows for the rapid quality control of synthesized libraries. researchgate.net

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Catalyst/Base | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd₂(dba)₃/Xantphos | 78 | 97 | |

| Direct Carbamation | Triethylamine | 65 | 95 |

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., meta-substituted bromine at δ 7.2–7.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aminophenyl region.

- X-ray Crystallography : Single-crystal analysis (using SHELXL/ORTEP-III) validates bond angles and torsional strain in the carbamate moiety. Crystallization in DMSO/water often yields diffraction-quality crystals .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) quantify purity. ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~349) .

Advanced: How can computational chemistry (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model:

- MD Simulations : GROMACS models solvation effects (e.g., DMSO vs. ethanol) on carbamate stability.

Q. Table 2: Key DFT Parameters

| Property | Value (eV) | Functional/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -6.2 | B3LYP/6-31G(d) | |

| LUMO Energy | -1.8 | B3LYP/6-31G(d) |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization :

- Use validated cell lines (e.g., HEK293 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin).

- Replicate dose-response curves (IC₅₀) across three independent trials to assess variability .

- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with phenotypic screening (e.g., apoptosis via flow cytometry) to confirm target engagement .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carbamate) that may confound activity readings .

Advanced: What strategies optimize stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Carbamates are prone to hydrolysis at pH <3 or >9 .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C. Store lyophilized samples at -20°C under argon .

- Excipient Screening : Co-formulate with cyclodextrins or PEG-4000 to enhance aqueous solubility and shelf life .

Advanced: How is the compound’s reactivity in substitution reactions leveraged for derivatization?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Replace bromine with amines (e.g., piperazine) using CuI/L-proline catalysis in DMF at 120°C .

- Reductive Amination : Reduce the carbamate to a secondary amine (using BH₃·THF) for subsequent alkylation .

- Click Chemistry : Azide-functionalized derivatives undergo CuAAC reactions with alkynes for bioconjugation .

Q. Table 3: Derivatization Outcomes

| Reaction Type | Reagents | Product Application | Yield (%) |

|---|---|---|---|

| SNAr with Piperazine | CuI, L-proline | Kinase Inhibitors | 72 |

| Reductive Amination | BH₃·THF | Peptide Conjugates | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.